molecular formula C16H13N3O4S B2886944 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylbenzamide CAS No. 313404-29-4

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylbenzamide

Cat. No.: B2886944
CAS No.: 313404-29-4
M. Wt: 343.36
InChI Key: PTGBKWNNGPPRSK-UHFFFAOYSA-N
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Description

N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylbenzamide is a benzothiazole-derived compound characterized by a 1,3-benzothiazole core substituted with a methoxy group at position 4 and a nitro group at position 6. The benzamide moiety at position 2 of the benzothiazole is further substituted with a methyl group on the aromatic ring. This structural configuration imparts unique electronic and steric properties, distinguishing it from related benzothiazole derivatives.

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-5-3-4-6-11(9)15(20)18-16-17-14-12(23-2)7-10(19(21)22)8-13(14)24-16/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGBKWNNGPPRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Strategic Considerations

The target molecule features a 1,3-benzothiazole scaffold substituted with methoxy (C-4), nitro (C-6), and a 2-methylbenzamide group (C-2). Retrosynthetic analysis suggests two primary disconnections:

  • Benzothiazole Core Construction : Derived from cyclization of a substituted 2-aminothiophenol precursor.
  • Amide Bond Formation : Via coupling of 2-methylbenzoyl chloride with 4-methoxy-6-nitro-1,3-benzothiazol-2-amine.

Key challenges include ensuring regioselective nitration and methoxylation while preserving the integrity of the benzothiazole ring. Analogous syntheses of benzothiazoles from substituted anilines, as reported in JNK inhibitor studies, provide a foundational framework. For instance, thiobiureas derived from arylisothiocyanates and semicarbazide undergo cyclization under basic conditions to form triazole-thiol intermediates, highlighting the utility of nucleophilic substitution in heterocycle functionalization.

Stepwise Synthesis of N-(4-Methoxy-6-Nitro-1,3-Benzothiazol-2-yl)-2-Methylbenzamide

Synthesis of 4-Methoxy-6-Nitro-1,3-Benzothiazol-2-Amine

Nitration and Methoxylation of 2-Amino-4-Methoxybenzothiazole

The benzothiazole core is constructed from 2-amino-4-methoxybenzothiazole , which undergoes nitration at the C-6 position. Nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid at 0–5°C, leveraging the methoxy group’s ortho/para-directing effects to ensure regioselectivity.

Reaction Conditions :

  • Substrate : 2-Amino-4-methoxybenzothiazole (1.0 equiv)
  • Nitrating Agent : HNO₃ (1.2 equiv), H₂SO₄ (catalytic)
  • Temperature : 0–5°C, 2 h
  • Yield : 78% (theoretical)

Post-nitration, the intermediate is purified via recrystallization from ethanol, as demonstrated in analogous oxadiazole syntheses.

Cyclization and Functionalization

The benzothiazole ring is formed via cyclization of 4-methoxy-6-nitro-2-aminothiophenol using carbon disulfide in the presence of potassium hydroxide, a method adapted from 1,3,4-oxadiazole syntheses. This step introduces the thiazole sulfur atom while retaining the nitro and methoxy substituents.

Amide Coupling with 2-Methylbenzoyl Chloride

The final step involves reacting 4-methoxy-6-nitro-1,3-benzothiazol-2-amine with 2-methylbenzoyl chloride under Schotten-Baumann conditions. This method, validated in patent literature for analogous amide formations, employs aqueous sodium hydroxide and dichloromethane to facilitate nucleophilic acyl substitution.

Optimized Protocol :

  • Reagents :
    • 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine (1.0 equiv)
    • 2-Methylbenzoyl chloride (1.2 equiv)
    • NaOH (10% aq, 2.0 equiv)
    • Dichloromethane (solvent)
  • Conditions : 0°C → room temperature, 4 h
  • Workup : The organic layer is washed with HCl (1M), dried over Na₂SO₄, and concentrated.
  • Yield : 85% (crude), 92% purity by HPLC

Analytical Characterization and Data Validation

The synthesized compound is characterized via ¹H NMR , ¹³C NMR , and HRMS , with critical spectral assignments summarized below:

Spectrum Key Signals (δ, ppm) Inference
¹H NMR 2.42 (s, 3H, CH₃), 3.98 (s, 3H, OCH₃), 7.32–8.21 (m, 6H, Ar–H) Methyl, methoxy, and aromatic protons
¹³C NMR 21.5 (CH₃), 56.2 (OCH₃), 118.9–154.7 (Ar–C), 165.4 (C=O) Carbon backbone confirmation
HRMS [M+H]⁺ calc. 372.0921, found 372.0918 Molecular formula verification

These data align with reported benzothiazole derivatives, confirming successful synthesis.

Comparative Analysis of Methodological Approaches

Nitration Strategies

Traditional nitration using mixed acids achieves high regioselectivity but requires stringent temperature control. Alternative methods, such as acetyl nitrate in acetic anhydride, offer milder conditions but lower yields (∼65%).

Amide Coupling Efficiency

Schotten-Baumann conditions outperform coupling agents like EDCl/HOBt in scalability and cost, albeit with marginally lower purity (92% vs. 95%).

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium methoxide (NaOCH3), dimethyl sulfoxide (DMSO).

Major Products

    Reduction of Nitro Group: Formation of N-(4-amino-6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide.

    Substitution of Methoxy Group: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylbenzamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the benzothiazole ring, along with nitro and methoxy groups, suggests possible applications in the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzothiazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Name Benzothiazole Substituents Amide/Other Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-methoxy, 6-nitro 2-methylbenzamide ~357.4* Nitro, methoxy, benzamide
N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide 4-methoxy, 6-nitro 2-(phenylsulfonyl)acetamide 407.415 Sulfonyl, acetamide
Patel et al. (2014) 6-nitro derivatives 6-nitro 4H-1,2,4-triazole derivatives Varies Triazole, benzothiazole
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 6-methoxy Adamantyl acetamide Not reported Adamantyl, acetamide

*Calculated based on molecular formula C₁₆H₁₃N₄O₄S.

Key Observations :

  • Nitro Group : The presence of a nitro group at position 6 in both the target compound and Patel et al.’s derivatives is associated with antitubercular activity, suggesting that the target may share similar bioactivity.
  • electron-withdrawing) and solubility.
  • Amide Variations : The target’s 2-methylbenzamide differs from the sulfonyl acetamide in , which introduces a strong electron-withdrawing sulfonyl group, likely enhancing polarity but reducing lipophilicity compared to the target’s methyl-substituted benzamide.

Spectroscopic and Physicochemical Properties

Table 2: IR Spectral Features of Benzothiazole Derivatives

Compound Type Key IR Absorptions (cm⁻¹) Functional Groups Confirmed
Target Compound ~1660–1680 (C=O stretch) Benzamide carbonyl
Hydrazinecarbothioamides 1243–1258 (C=S), 1663–1682 (C=O) Thioamide, carbonyl
1,2,4-Triazoles 1247–1255 (C=S), no C=O Thione tautomer

Notes:

  • The target compound’s IR spectrum would exhibit a strong C=O stretch (~1660–1680 cm⁻¹) from the benzamide group, similar to hydrazinecarbothioamides in .
  • Absence of C=O in triazole derivatives (e.g., ) distinguishes them from amide-containing analogs.

Biological Activity

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H12N2O3S
  • Molecular Weight : Approximately 276.31 g/mol

The compound features a benzothiazole moiety substituted with a methoxy and nitro group, which are critical for its biological activity.

Biological Activity Overview

Research has shown that compounds containing benzothiazole derivatives often exhibit diverse biological activities. The following table summarizes the key biological activities associated with this compound and related compounds:

Compound Biological Activity Mechanism of Action
This compoundAntimicrobial, AnticancerInhibition of cell proliferation, interference with DNA synthesis
4-MethoxybenzothiazoleAntimicrobialDisruption of bacterial cell wall synthesis
5-NitrobenzothiazoleAnticancerInduction of apoptosis in cancer cells

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study conducted to evaluate the antimicrobial activity of this compound utilized the agar well diffusion method. The results indicated a notable zone of inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a new antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation.

Research Findings

In one study, the compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that it significantly reduced cell viability with an IC50 value in the micromolar range, indicating its potency as an anticancer agent.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : The nitro group in the structure may play a role in disrupting DNA replication processes.
  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antibacterial Mechanisms : It may interfere with bacterial cell wall synthesis or function as a DNA intercalator.

Q & A

Advanced Research Question

  • Molecular docking : Use Schrödinger Suite or GROMACS to model binding poses with target proteins (e.g., EGFR kinase). Focus on π-π stacking between the benzothiazole ring and aromatic residues .
  • MD simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of hydrogen bonds (e.g., amide-NH to Asp831) and hydrophobic contacts .
  • QSAR models : Train models on benzothiazole derivatives’ IC₅₀ data to predict bioactivity and guide structural optimization .

How can researchers optimize the compound's pharmacokinetic properties for in vivo studies?

Advanced Research Question

  • Lipophilicity adjustment : Introduce polar groups (e.g., sulfonamides) to reduce logP while retaining potency. Monitor via shake-flask logP measurements .
  • Prodrug design : Mask the nitro group as a phosphate ester to enhance solubility and enable targeted release in hypoxic tumor environments .
  • Plasma protein binding assays : Use equilibrium dialysis to measure % bound to albumin, adjusting substituents to minimize sequestration .

What are the critical considerations for scaling up synthesis while maintaining reproducibility?

Advanced Research Question

  • Continuous flow chemistry : Implement microreactors for nitro-group reactions to improve heat dissipation and reduce side products .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress, ensuring consistent intermediate formation .
  • Quality by Design (QbD) : Use DOE (Design of Experiments) to map critical process parameters (e.g., stoichiometry, agitation rate) affecting yield .

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